![molecular formula C22H20ClNO2 B12878863 5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- CAS No. 629643-23-8](/img/structure/B12878863.png)
5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol is a complex organic compound that features a unique isoxazolidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its structural novelty.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol typically involves the cycloaddition reaction between a nitrile oxide and an olefin. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting isoxazolidine is then subjected to further functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the cycloaddition reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazolidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)carboxylic acid.
Reduction: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)amine.
Substitution: (3-([1,1’-Biphenyl]-4-yl)-2-(3-methoxyphenyl)isoxazolidin-5-yl)methanol.
Applications De Recherche Scientifique
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)isoxazolidin-5-yl)methanol
- (3-([1,1’-Biphenyl]-4-yl)-2-(3-bromophenyl)isoxazolidin-5-yl)methanol
- (3-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)isoxazolidin-5-yl)methanol
Uniqueness
The uniqueness of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol lies in its specific substitution pattern and the presence of the methanol group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
629643-23-8 |
|---|---|
Formule moléculaire |
C22H20ClNO2 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
[2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C22H20ClNO2/c23-19-7-4-8-20(13-19)24-22(14-21(15-25)26-24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22,25H,14-15H2 |
Clé InChI |
XXXNXYJLSRNSBW-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


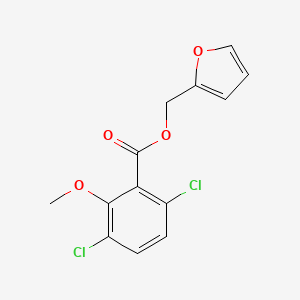
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
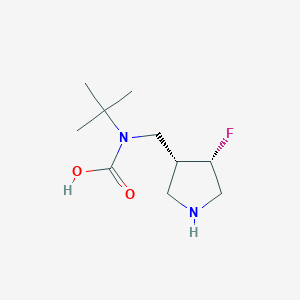


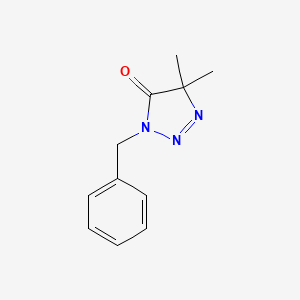
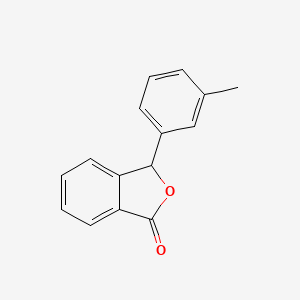

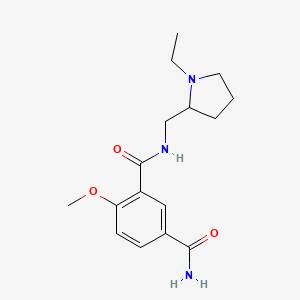
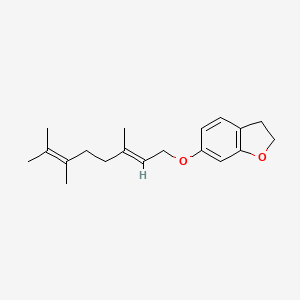
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
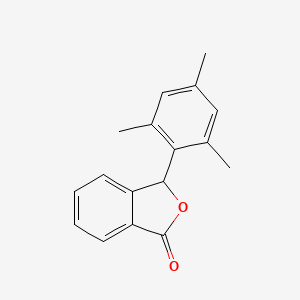
![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
